molecular formula C16H19N3O4 B2636914 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1428358-02-4

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2636914
CAS RN: 1428358-02-4
M. Wt: 317.345
InChI Key: DVLFXAMOJIMZMB-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. This compound has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation within cells. In

Scientific Research Applications

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

The study by Patel (2020) investigated furan ring-containing organic ligands and their antimicrobial properties. The ligands were synthesized and characterized, revealing that their metal complexes possess different inhibitory activities against human pathogenic bacteria. This implies potential applications of these ligands in developing antimicrobial agents (Patel, 2020).

Synthesis and Reactivity of Benzothiazole Derivatives

The work of Aleksandrov and El’chaninov (2017) focused on the synthesis of benzothiazole derivatives, including steps like coupling naphthalen-1-amine with furan-2-carbonyl chloride and subsequent reactions to obtain thioamide and 2-(furan-2-yl)benzo[e][1,3]benzothiazole. These compounds were further subjected to various electrophilic substitution reactions, indicating their potential in chemical synthesis and material science applications (Aleksandrov & El’chaninov, 2017).

Synthesis of Isoxazole Carboxamides and Derivatives

Martins et al. (2002) reported the one-pot synthesis of various 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, starting from 3-methyl isoxazole-5-carboxylic acid. The study contributes to the field of synthetic organic chemistry and may have implications in pharmaceuticals and material science (Martins et al., 2002).

Synthesis and Properties of Thiazoloquinoline Derivatives

El’chaninov and Aleksandrov (2017) synthesized N-(Quinolin-6-yl)furan-2-carboxamide and conducted its transformation to 2-(furan-2-yl)thiazolo[5,4-f]quinoline. The compound underwent electrophilic substitution reactions, indicating its potential in the development of novel materials or pharmaceutical compounds (El’chaninov & Aleksandrov, 2017).

Synthesis and Evaluation of Urotensin-II Receptor Antagonists

Lim et al. (2019) synthesized and evaluated a series of 5-arylfuran-2-carboxamide derivatives as potential urotensin-II receptor antagonists. They conducted a systematic SAR investigation, identifying a highly potent UT antagonist. This research holds significance in the development of new therapeutic agents for diseases associated with the urotensin-II receptor (Lim et al., 2019).

Synthesis of Novel Derivatives and Evaluation of Their Activities

Kumar et al. (2017) synthesized a series of novel compounds starting from 2-acetylfuran and investigated their antidepressant and antianxiety activities. The synthesis pathway and biological evaluation indicate the potential of these compounds in developing new therapeutic agents for mental health disorders (Kumar et al., 2017).

properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-11-14(9-18-23-11)15(20)17-8-12-2-5-19(6-3-12)16(21)13-4-7-22-10-13/h4,7,9-10,12H,2-3,5-6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLFXAMOJIMZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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